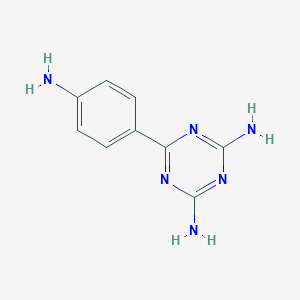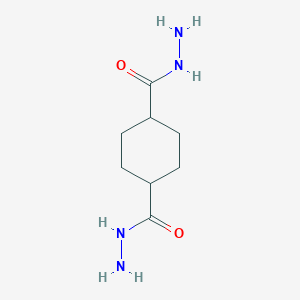
1,4-Cyclohexanedicarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Cyclohexanedicarbohydrazide, also known as CHD, is a chemical compound that has been widely used in scientific research due to its unique properties. CHD is a white crystalline powder that is soluble in water, and it has a molecular formula of C8H16N4O2. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Wirkmechanismus
The mechanism of action of 1,4-Cyclohexanedicarbohydrazide is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and enzymes. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and immune response.
Biochemische Und Physiologische Effekte
1,4-Cyclohexanedicarbohydrazide has been shown to have several biochemical and physiological effects, including anti-inflammatory and analgesic properties. In addition, 1,4-Cyclohexanedicarbohydrazide has been shown to have antioxidant properties, which may help to protect cells from oxidative damage. 1,4-Cyclohexanedicarbohydrazide has also been shown to have a protective effect on the liver, and it may be useful in the treatment of liver diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1,4-Cyclohexanedicarbohydrazide is its low toxicity, which makes it a safe compound to use in laboratory experiments. In addition, 1,4-Cyclohexanedicarbohydrazide is relatively easy to synthesize and has a high purity, which makes it a reliable compound for research purposes. However, one of the limitations of 1,4-Cyclohexanedicarbohydrazide is its low solubility in organic solvents, which may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the study of 1,4-Cyclohexanedicarbohydrazide, including its potential use in the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide may be useful in the development of new drug delivery systems, as it can be used to encapsulate drugs and improve their bioavailability. Further studies are needed to fully understand the mechanism of action of 1,4-Cyclohexanedicarbohydrazide and its potential applications in various fields of scientific research.
Synthesemethoden
The synthesis of 1,4-Cyclohexanedicarbohydrazide can be achieved through several methods, including the reaction of cyclohexanone with hydrazine hydrate and the reaction of cyclohexanone with semicarbazide hydrochloride. These methods have been studied and optimized to produce high yields of 1,4-Cyclohexanedicarbohydrazide with high purity.
Wissenschaftliche Forschungsanwendungen
1,4-Cyclohexanedicarbohydrazide has been extensively studied for its potential applications in various fields of scientific research. In medicine, 1,4-Cyclohexanedicarbohydrazide has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. In addition, 1,4-Cyclohexanedicarbohydrazide has been studied for its potential use as a drug delivery system, as it can be used to encapsulate drugs and improve their bioavailability.
Eigenschaften
IUPAC Name |
cyclohexane-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N4O2/c9-11-7(13)5-1-2-6(4-3-5)8(14)12-10/h5-6H,1-4,9-10H2,(H,11,13)(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLAXQKUDSKKAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)NN)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10950047 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Cyclohexanedicarbohydrazide | |
CAS RN |
27327-67-9 |
Source


|
| Record name | Cyclohexane-1,4-dicarbohydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10950047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

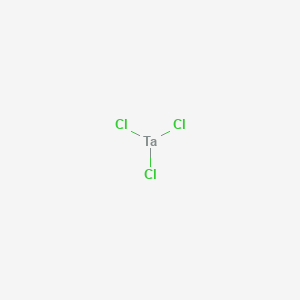
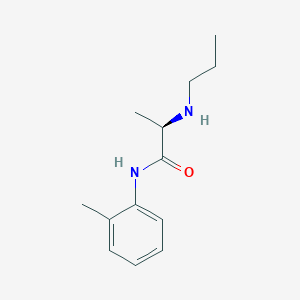


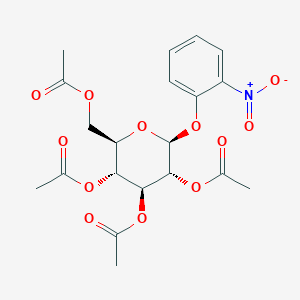
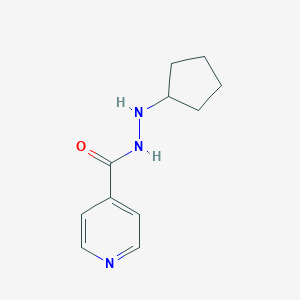
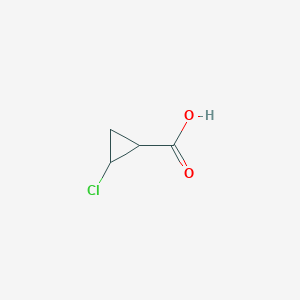
![(R)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B88268.png)

![7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B88291.png)
